molecular formula C15H15ClN2OS B13360539 N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13360539
M. Wt: 306.8 g/mol
InChI Key: WFAQBDSYIULOMJ-UHFFFAOYSA-N
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Description

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro-substituted dimethylphenyl group and a methylthio group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylphenylamine and 2-chloronicotinic acid.

    Amidation Reaction: The primary step involves the amidation of 2-chloro-4,6-dimethylphenylamine with 2-chloronicotinic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Thioether Formation: The resulting intermediate is then subjected to a thioether formation reaction using methylthiolating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-4,6-dimethylphenyl)nicotinamide: Lacks the methylthio group.

    N-(2-Chloro-4-methylphenyl)-2-(methylthio)nicotinamide: Lacks one methyl group on the phenyl ring.

    N-(2-Chlorophenyl)-2-(methylthio)nicotinamide: Lacks both methyl groups on the phenyl ring.

Uniqueness

N-(2-Chloro-4,6-dimethylphenyl)-2-(methylthio)nicotinamide is unique due to the presence of both the chloro-substituted dimethylphenyl group and the methylthio group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2OS

Molecular Weight

306.8 g/mol

IUPAC Name

N-(2-chloro-4,6-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H15ClN2OS/c1-9-7-10(2)13(12(16)8-9)18-14(19)11-5-4-6-17-15(11)20-3/h4-8H,1-3H3,(H,18,19)

InChI Key

WFAQBDSYIULOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=C(N=CC=C2)SC)C

Origin of Product

United States

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